molecular formula C40H64N2O14S2 B585131 Ecamsule ditriethanolamine CAS No. 92841-53-7

Ecamsule ditriethanolamine

Cat. No. B585131
CAS RN: 92841-53-7
M. Wt: 861.072
InChI Key: BNCJQBCYKLERPY-UHFFFAOYSA-N
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Description

Ecamsule ditriethanolamine, also known as Ecamsule Triethanolamine , is an organic compound that is added to many sunscreens to filter out UVA rays . It is a benzylidene camphor derivative, many of which are known for their excellent photostability . It was first approved in 2020 .


Synthesis Analysis

A method for synthesizing dried ecamsule powder has been disclosed . The process involves forming an ethanol solution in which Ecamsule is dissolved, injecting liquid carbon dioxide into a chamber to form a fluid flow of supercritical carbon dioxide, and spraying the ethanol solution into the chamber . This method is efficient in energy consumption, inexpensive, fast, and can minimize the destruction of organic molecules .


Molecular Structure Analysis

The molecular formula of Ecamsule is C28H34O8S2 . The molecular weight is 562.69 . The structure of Ecamsule is complex, with multiple carbon, hydrogen, oxygen, and sulfur atoms arranged in a specific configuration .


Chemical Reactions Analysis

When exposed to UV, Ecamsule undergoes reversible photoisomerization followed by photoexcitation . The absorbed UV is then released as thermal energy, without penetrating the skin, thereby protecting the skin from UV exposure .


Physical And Chemical Properties Analysis

The molar mass of Ecamsule is 562.69 . It is stored at room temperature . The molecular formula of Ecamsule ditriethanolamine is C28H34O8S2.2C6H15NO3 and its molecular weight is 861.071 .

Mechanism of Action

Ecamsule protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm . It is photostable and does not degrade significantly when exposed to light . In studies done in mice, it reduces the formation of UV-induced pyrimidine dimers and delays the onset of skin cancer .

Safety and Hazards

Ecamsule Triethanolamine is not recommended for use as a drug or for administration to humans or animals .

properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;[3-[[4-[[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8S2.2C6H15NO3/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;2*8-4-1-7(2-5-9)3-6-10/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);2*8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCJQBCYKLERPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64N2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecamsule ditriethanolamine

CAS RN

92841-53-7
Record name Ecamsule ditriethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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